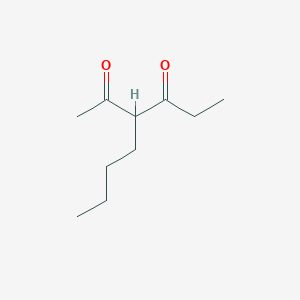

3-Butylhexane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

5331-88-4 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-butylhexane-2,4-dione |

InChI |

InChI=1S/C10H18O2/c1-4-6-7-9(8(3)11)10(12)5-2/h9H,4-7H2,1-3H3 |

InChI Key |

CVOVHCRKJOVCFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Butylhexane 2,4 Dione

Established Synthetic Routes to Beta-Diketones with Alkyl Substituents

The classical approaches to the synthesis of β-diketones bearing alkyl substituents, including 3-butylhexane-2,4-dione, primarily revolve around three well-established reaction types: the Claisen condensation, acylation reactions, and the alkylation of pre-existing β-dicarbonyl compounds.

Claisen Condensation Derivatives for this compound Synthesis

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enolizable ester with another carbonyl compound in the presence of a strong base. openstax.orgnih.gov For the synthesis of the unsymmetrical β-diketone this compound, a "crossed" or "mixed" Claisen condensation is required. cdnsciencepub.com This involves the reaction between two different carbonyl compounds. cdnsciencepub.com

A plausible route to this compound via a Claisen-type condensation would involve the reaction of an ethyl butyrate (B1204436) with 2-butanone. In this scenario, the enolate of 2-butanone, formed by deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), would act as the nucleophile. This enolate would then attack the carbonyl carbon of ethyl butyrate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion would yield the target β-diketone. masterorganicchemistry.comlibretexts.org

The choice of base is critical to prevent self-condensation of the ester and to favor the desired cross-condensation product. yale.edu The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the enolate.

Table 1: Plausible Precursors for Claisen Condensation

| Nucleophile Precursor | Electrophile Precursor | Base | Product |

| 2-Butanone | Ethyl butyrate | Lithium diisopropylamide (LDA) | This compound |

It is important to note that the use of two different enolizable carbonyl compounds can lead to a mixture of products, including self-condensation products of both starting materials. yale.edu Therefore, careful control of reaction conditions and stoichiometry is essential to maximize the yield of the desired unsymmetrical β-diketone.

Acylation Reactions in the Formation of this compound

Acylation reactions provide a direct method for the synthesis of β-diketones by introducing an acyl group to a pre-formed enolate. To synthesize this compound, one could envision the acylation of the enolate of 3-heptanone (B90015) with an acetylating agent or, more commonly, the acylation of the enolate of 2-pentanone with a butyrylating agent.

A more direct and widely used approach involves the acylation of a ketone enolate with an acid anhydride (B1165640) or acid chloride. For instance, the enolate of 2-pentanone could be generated using a strong base like sodium hydride (NaH) or LDA and then reacted with butyric anhydride or butyryl chloride. nih.gov The use of a magnesium enolate, generated with a reagent like magnesium ethoxide, has also been reported to be effective in acylation reactions to form β-diketones.

The reaction of a ketone with an acid anhydride can also be promoted by Lewis acids such as boron trifluoride. This method involves the formation of an enol ester of the β-diketone as an intermediate.

Table 2: Potential Acylation Routes to this compound

| Ketone Precursor | Acylating Agent | Reagent/Catalyst |

| 2-Pentanone | Butyric anhydride | Sodium hydride (NaH) |

| 2-Pentanone | Butyryl chloride | Lithium diisopropylamide (LDA) |

| 2-Pentanone | Butyric anhydride | Boron trifluoride (BF₃) |

Alkylation Strategies for Beta-Diketone Derivatization

An alternative and often highly efficient strategy for preparing 3-alkyl-β-diketones is the alkylation of a parent β-diketone. For the synthesis of this compound, this would involve the alkylation of hexane-2,4-dione with a suitable butylating agent.

The starting β-diketone, hexane-2,4-dione, can be readily deprotonated at the central α-carbon due to the acidity of the methylene (B1212753) protons flanked by two carbonyl groups. A variety of bases can be used, ranging from common alkoxides like sodium ethoxide to stronger bases like potassium carbonate or sodium hydride. The resulting enolate is a soft nucleophile and readily undergoes C-alkylation upon treatment with an alkyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. nih.govresearchgate.net

The reaction is typically carried out in a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF). researchgate.net Phase-transfer catalysis has also been employed to facilitate the alkylation of β-dicarbonyl compounds. A potential side reaction is O-alkylation, leading to the formation of an enol ether, but C-alkylation is generally the major pathway for the enolates of β-diketones.

Table 3: Alkylation Approach to this compound

| β-Diketone Substrate | Alkylating Agent | Base |

| Hexane-2,4-dione | 1-Bromobutane | Sodium ethoxide |

| Hexane-2,4-dione | 1-Iodobutane | Potassium carbonate |

Novel Approaches in this compound Synthesis

While traditional methods are robust, contemporary organic synthesis increasingly focuses on the development of more efficient, selective, and environmentally benign methodologies.

Catalytic Methods for Enantioselective Synthesis

The synthesis of chiral β-diketones, where the α-carbon is a stereocenter, is a significant area of research. For this compound, the α-carbon is indeed a chiral center. Enantioselective synthesis aims to produce one enantiomer in excess over the other, which is crucial for applications in pharmaceuticals and materials science.

Catalytic enantioselective methods for the synthesis of α-alkylated β-dicarbonyl compounds are emerging. One promising strategy involves the use of chiral catalysts, often derived from transition metals complexed with chiral ligands, or organocatalysts. For example, palladium-catalyzed asymmetric allylic alkylation (AAA) has been adapted for the α-arylation and vinylation of β-ketoesters, and similar principles could be extended to the alkylation of β-diketones.

Enzymatic approaches also offer a powerful tool for enantioselective synthesis. For instance, acetylacetoin synthase has been used for the cross-coupling of α-diketones to produce α-alkyl-α-hydroxy-β-diketones with moderate to good enantiomeric excess. nih.gov While not directly demonstrated for this compound, these enzymatic and metal-catalyzed methods represent the frontier of asymmetric synthesis for this class of compounds.

Green Chemistry Principles in this compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comresearchgate.net In the context of this compound synthesis, several strategies can be envisioned to align with these principles.

One key aspect is the use of more environmentally benign solvents or even solvent-free conditions. For instance, some acylation reactions of ketones can be performed under solvent-free conditions or in greener solvents like water, although the latter can be challenging due to the reactivity of the intermediates.

The use of catalysts instead of stoichiometric reagents is another core principle of green chemistry. For example, developing catalytic versions of the Claisen condensation or acylation reactions that minimize the use of strong bases would be a significant advancement. nih.gov The use of solid-supported catalysts or enzymes can also facilitate easier product separation and catalyst recycling. researchgate.net

Furthermore, atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, can be improved. For example, some modern synthetic methods, such as certain oxidative couplings, can offer higher atom economy compared to classical condensation reactions that generate stoichiometric byproducts. organic-chemistry.org A patent describes a greener oxidation of 4-hydroxy-3-hexanone to 3,4-hexanedione (B1216349) using ozone in water with acetic acid as a cocatalyst, which could be a precursor for further derivatization. google.com

Flow Chemistry Applications in Diketone Synthesis

While specific examples of the synthesis of this compound using flow chemistry are not extensively documented in publicly available research, the principles of flow chemistry offer significant potential advantages for the synthesis of β-diketones. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time. scbt.com This precise control can lead to improved yields, higher selectivity, and enhanced safety, particularly when dealing with exothermic reactions or unstable intermediates. scbt.com

Precursor Molecules and Starting Materials for this compound

The selection of appropriate precursor molecules is critical and is dictated by the chosen synthetic methodology.

For the Claisen condensation route, the precursors are typically an ester and a ketone. To synthesize this compound, a plausible combination would be an ester derived from butyric acid, such as ethyl butyrate , and a ketone like 2-pentanone . The reaction would be facilitated by a strong base like sodium ethoxide.

In the case of C-alkylation , the starting materials are a β-diketone and an alkylating agent. A common approach for structurally similar compounds like 3-butylpentane-2,4-dione involves the alkylation of pentane-2,4-dione (acetylacetone) with a butyl halide , for example, 1-bromobutane . unirioja.esasianpubs.org This reaction is typically carried out in the presence of a base to generate the enolate of acetylacetone (B45752).

If the synthesis proceeds via the oxidation of a β-hydroxyketone , the necessary precursor would be 3-butyl-4-hydroxyhexan-2-one . This molecule would then be oxidized to yield the final product.

The following table summarizes the key precursor molecules for the different synthetic routes to this compound.

| Synthetic Route | Precursor 1 | Precursor 2 | Key Reagents/Conditions |

| Claisen Condensation | Ethyl butyrate | 2-Pentanone | Strong base (e.g., Sodium ethoxide) |

| C-Alkylation | Hexane-2,4-dione | 1-Bromobutane | Base |

| Oxidation | 3-Butyl-4-hydroxyhexan-2-one | - | Oxidizing agent (e.g., IBX) |

Purification and Isolation Techniques in Diketone Synthesis Methodologies

The purification and isolation of the target β-diketone from the reaction mixture are crucial steps to ensure the final product's purity. Several techniques are commonly employed for the purification of β-diketones like this compound.

Distillation , particularly fractional distillation under vacuum, is a widely used method to separate the desired diketone from unreacted starting materials and byproducts, especially when there is a significant difference in their boiling points. researchgate.net

Column chromatography is another effective purification technique. researchgate.net This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are moved through the column by a mobile phase. researchgate.net The polarity of the mobile phase can be adjusted to achieve optimal separation. For instance, a mobile phase of dichloromethane (B109758) in hexane (B92381) has been used to purify diketones on a silica gel column. researchgate.net

A particularly effective method for the purification of β-diketones involves the formation of metal chelates , most commonly with copper(II) ions. nih.govresearchgate.net The crude β-diketone is treated with a copper(II) salt, such as copper(II) acetate, which leads to the formation of a stable, often crystalline, copper(II) β-diketonate complex. nih.govresearchgate.net This complex can be easily separated from the reaction mixture by filtration. The pure β-diketone is then recovered by decomposing the copper chelate, typically by treatment with a strong acid. researchgate.net This method is advantageous as it is often highly selective for the β-diketone.

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required purity of the final product. A combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Butylhexane 2,4 Dione

Enol-Keto Tautomerism and Equilibrium Studies

Beta-diketones, such as 3-butylhexane-2,4-dione, are characterized by their ability to exist as a dynamic equilibrium of two tautomeric forms: a diketo form and an enol form. mdpi.commdpi.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. nanalysis.com The enol form is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic ring structure. mdpi.comacs.org

Substituent Effects on Tautomerization in this compound

The nature of the substituents on the β-diketone framework also has a profound impact on the keto-enol equilibrium. rsc.orgresearchgate.net For this compound, the key substituent is the butyl group at the α-carbon (the carbon between the two carbonyl groups).

Alkyl groups at the α-position, such as the butyl group in this compound, generally destabilize the enol form and shift the equilibrium towards the diketo form. rsc.orgresearchgate.net This is primarily due to steric hindrance. The bulky alkyl group can disrupt the planarity of the conjugated enol system, weakening the stabilizing effect of the intramolecular hydrogen bond. rsc.org

In contrast, electron-withdrawing groups at the α-position tend to favor the enol form. researchgate.neted.gov These groups increase the acidity of the α-proton, making it easier to remove and thus facilitating the formation of the enolate intermediate, which is a precursor to the enol form.

Table 2: Influence of α-Substituents on Tautomeric Equilibrium in β-Diketones

| Substituent Type at α-Carbon | Effect on Equilibrium | Reason |

|---|---|---|

| Electron-donating (e.g., Alkyl groups) | Favors Keto Form | Steric hindrance disrupts the planarity of the enol form. rsc.orgresearchgate.net |

| Electron-withdrawing (e.g., Halogens) | Favors Enol Form | Increases the acidity of the α-proton, facilitating enolization. researchgate.neted.gov |

Nucleophilic and Electrophilic Reactivity of this compound

The dual existence of keto and enol forms endows this compound with both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions.

The carbonyl carbons in the diketo form are electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgkhanacademy.org The presence of two alkyl groups on a ketone's carbonyl carbon makes it more sterically hindered and the carbonyl carbon less electrophilic compared to an aldehyde. libretexts.org

The enol form, and more so the corresponding enolate anion, is nucleophilic at the α-carbon. This nucleophilicity is central to many of its carbon-carbon bond-forming reactions.

Condensation Reactions of the Beta-Diketone Moiety

The acidic α-proton of this compound can be removed by a base to form a nucleophilic enolate. This enolate can then participate in condensation reactions with various electrophiles, most notably aldehydes and ketones. acs.org For instance, in the presence of a suitable catalyst, this compound can react with aromatic aldehydes in a Knoevenagel-type condensation. researchgate.net

Reactions with Amines and Imines leading to Heterocycles

The dicarbonyl functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. nih.gov Reactions with primary amines typically lead to the formation of β-enaminones, which are stable enamine derivatives of β-diketones. rsc.orgrsc.org This reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to facilitate the removal of the hydroxyl group as water, but not so acidic that it protonates the amine, rendering it non-nucleophilic. libretexts.org

These β-enaminones can then undergo further intramolecular cyclization or react with other reagents to form a variety of heterocycles, such as pyrazoles and isoxazoles. clockss.org For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. clockss.org The reaction with thiourea (B124793) can be used to synthesize thiazole (B1198619) derivatives. clockss.org

Role as an Electrophile in Carbon-Carbon Bond Forming Reactions

While the enolate of this compound is a potent nucleophile, the carbonyl carbons of the diketone itself are electrophilic centers. libretexts.orglibretexts.org This electrophilicity allows it to react with strong carbon nucleophiles, such as organometallic reagents like Grignard reagents or organolithium compounds. The nucleophile will attack one of the carbonyl carbons, leading to the formation of a tertiary alcohol after protonation. This reaction provides a direct method for constructing new carbon-carbon bonds at the carbonyl carbon.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered on its two ketone functional groups.

Oxidation: β-Diketones such as this compound are generally resistant to further oxidation under standard conditions. However, the synthesis of β-diketones can be achieved through the oxidation of the corresponding β-hydroxyketones. nih.govorganic-chemistry.org For instance, the oxidation of 3-butyl-4-hydroxyhexan-2-one using reagents like o-iodoxybenzoic acid (IBX) would yield this compound. organic-chemistry.org This method is noted for its efficiency and operational simplicity for both small and large-scale preparations. organic-chemistry.org

Reduction: The ketone groups of this compound are readily reduced to secondary alcohols. Common laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comlumenlearning.com The reduction of the two ketone functionalities results in the formation of 3-butylhexane-2,4-diol.

Sodium Borohydride (NaBH₄): This is a selective reducing agent that readily converts aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent than NaBH₄, LiAlH₄ also reduces ketones to secondary alcohols. masterorganicchemistry.comadichemistry.com Due to its high reactivity, particularly with protic solvents, these reactions must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup step. adichemistry.comyoutube.com

The expected reduction reaction can be summarized as follows:

| Reagent | Substrate | Product | Solvent System |

| Sodium Borohydride (NaBH₄) | This compound | 3-Butylhexane-2,4-diol | Methanol/Ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | This compound | 3-Butylhexane-2,4-diol | 1. Diethyl Ether/THF 2. H₂O/H₃O⁺ workup |

Acid-Base Properties and Chelation Behavior

The chemical character of this compound is significantly influenced by the acidic nature of the α-hydrogen and its ability to form stable metal complexes.

Acid-Base Properties: Like other β-dicarbonyl compounds, this compound exhibits notable acidity at the C-3 carbon, the position between the two carbonyl groups. This acidity is a consequence of the stability of the resulting conjugate base, an enolate, which is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.

The presence of an alkyl substituent on the α-carbon, such as the butyl group in this compound, has a significant impact on the compound's acidity. Research on α-substituted β-diketones shows that alkyl substitution at this position increases the pKₐ value, making the compound less acidic compared to its unsubstituted counterpart. rsc.org This is attributed to the electron-donating inductive effect of the alkyl group, which destabilizes the enolate anion, and potential steric hindrance that can affect the planarity and stability of the conjugated system. rsc.org

Effect of α-Substitution on Acidity of β-Diketones

| Compound | α-Substituent | pKₐ (in 75% dioxane-water) |

|---|---|---|

| PhC(O)CH₂C(O)CF₃ | None | 8.10 rsc.org |

This table illustrates that the introduction of a methyl group on the α-carbon significantly increases the pKₐ, indicating reduced acidity. A similar effect is expected for the butyl group in this compound.

Chelation Behavior: The enolate form of this compound is an excellent bidentate ligand, capable of forming stable chelate rings with a wide variety of metal ions. researchgate.net Upon deprotonation, the two oxygen atoms can coordinate to a metal center, forming a stable six-membered ring. This ability to form stable metal complexes is a hallmark of β-diketones. nih.gov

Reaction Mechanisms Involving this compound as a Substrate or Reagent

The reactivity of this compound is dominated by the chemistry of its enolate form, which acts as a potent carbon nucleophile in several important organic reactions.

Michael Addition: The enolate of this compound can act as a Michael donor in a Michael addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org

The mechanism proceeds in three main steps:

Enolate Formation: A base abstracts the acidic α-proton from this compound to form the resonance-stabilized enolate.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond and a new enolate. youtube.com

Protonation: The resulting enolate is protonated during workup to yield the final 1,5-dicarbonyl product. libretexts.org

This reaction is a powerful tool for carbon-carbon bond formation in a thermodynamically controlled manner. libretexts.org

Knoevenagel Condensation: this compound can participate in Knoevenagel condensations, a reaction between a compound with an active methylene (B1212753) group and an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com

The mechanism involves:

Nucleophilic Addition: The enolate of this compound adds to the carbonyl carbon of an aldehyde or ketone. youtube.com

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. sigmaaldrich.com

This reaction is fundamental for synthesizing substituted alkenes.

Synthesis of Heterocycles: β-Diketones are valuable precursors for the synthesis of a wide range of heterocyclic compounds. clockss.orgnih.gov For example, this compound can react with reagents like hydroxylamine to form isoxazoles or with hydrazines to form pyrazoles. These condensation reactions typically involve the initial formation of an intermediate by reaction at one or both carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring.

Coordination Chemistry and Ligand Design Principles of 3 Butylhexane 2,4 Dione

Chelation Modes and Coordination Geometries in Metal Complexes

While β-diketones can theoretically coordinate in a monodentate fashion, their most prevalent and stable mode of coordination is as a bidentate chelating ligand. researchgate.net Upon deprotonation, the resulting β-diketonate anion forms a resonance-stabilized system where the negative charge is delocalized over the two oxygen atoms and the intervening carbon atoms. This delocalization contributes to the stability of the chelate ring.

In its deprotonated form, 3-butylhexane-2,4-dionate acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms. prochemonline.com This chelation results in the formation of a stable six-membered ring. While less common, instances of β-diketonates acting as bridging ligands between two or more metal centers can be considered a form of polydentate coordination, leading to the formation of polynuclear complexes. researchgate.netepa.gov

The formation of a six-membered chelate ring is a hallmark of β-diketonate coordination chemistry. researchgate.net This arrangement is thermodynamically favorable due to the low ring strain and the delocalization of electrons within the ring. The planarity of the chelate ring is influenced by the nature of the metal ion and the substituents on the β-diketone backbone. The butyl group at the 3-position of 3-Butylhexane-2,4-dione can introduce steric hindrance that may influence the packing of the complexes in the solid state and their solubility in various solvents.

The geometry of the resulting metal complex is dependent on the coordination number of the metal ion and the stoichiometry of the complex. For example, octahedral complexes of the type [M(3-butylhexane-2,4-dionate)₃] can be expected for many trivalent metal ions, while square planar or tetrahedral geometries are possible for divalent metal ions in [M(3-butylhexane-2,4-dionate)₂] complexes.

Synthesis and Characterization of Metal-3-Butylhexane-2,4-dionate Complexes

The synthesis of metal complexes with β-diketonate ligands generally involves the reaction of a metal salt with the β-diketone in the presence of a base. The base facilitates the deprotonation of the β-diketone, allowing for coordination to the metal ion.

Transition metal complexes of β-diketonates are numerous and have been extensively studied. rsc.org The synthesis of a hypothetical transition metal complex of this compound, for instance with copper(II), would typically involve reacting a copper(II) salt, such as copper(II) chloride, with this compound in a suitable solvent, like ethanol (B145695) or methanol (B129727). A base, such as sodium hydroxide (B78521) or an amine, is added to deprotonate the ligand. The resulting complex, likely with the formula [Cu(3-butylhexane-2,4-dionate)₂], would be expected to have a square planar geometry around the copper center.

Characterization of such complexes would involve techniques like infrared (IR) spectroscopy to observe the shift in the C=O stretching frequency upon coordination, and UV-Vis spectroscopy to study the electronic transitions. X-ray crystallography would provide definitive structural information.

Table 1: Hypothetical Properties of a Transition Metal Complex with this compound

| Property | Expected Value/Observation |

|---|---|

| Formula | [M(C₁₀H₁₇O₂)₂] or [M(C₁₀H₁₇O₂)₃] |

| Coordination Geometry | Square Planar, Tetrahedral, or Octahedral |

| Color | Dependent on the transition metal ion |

| Magnetic Properties | Paramagnetic or diamagnetic depending on the metal's d-electron configuration |

Lanthanide and actinide ions, being hard Lewis acids, have a strong affinity for the hard oxygen donor atoms of β-diketonate ligands. The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the β-diketone in a non-aqueous solvent. acs.orgresearchgate.net Due to the larger ionic radii of lanthanides and actinides, they typically exhibit higher coordination numbers, commonly 8 or 9. researchgate.net

A typical lanthanide complex with this compound would have the general formula [Ln(3-butylhexane-2,4-dionate)₃(H₂O)n], where 'n' can vary. To achieve coordinative saturation and prevent the coordination of solvent molecules, ancillary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) are often introduced to form complexes of the type [Ln(3-butylhexane-2,4-dionate)₃(L)]. researchgate.net These complexes are of significant interest due to their potential luminescent properties.

The synthesis of actinide complexes would follow similar procedures, often under inert atmosphere conditions due to the radioactivity and reactivity of the metals.

Main group elements also form stable complexes with β-diketonate ligands. researchgate.net The synthesis is analogous to that of transition metal complexes, involving the reaction of a main group metal salt or halide with the β-diketone and a base. The resulting geometries are dictated by VSEPR theory. For example, a boron complex would likely be tetrahedral, of the type [B(3-butylhexane-2,4-dionate)₂]⁺, while a silicon complex could be octahedral.

The bulky butyl group on the this compound ligand could be beneficial in stabilizing monomeric complexes of main group elements that might otherwise form polymeric structures.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,10-phenanthroline |

| 2,2'-bipyridine |

| Copper(II) chloride |

Structure-Property Relationships in 3-Butylhexane-2,4-dionate Complexes

The chemical and physical properties of metal complexes formed with this compound, hereafter referred to as (bu-hex-dion), are intrinsically linked to the ligand's structure. The presence of a butyl group on the central (γ) carbon of the hexane-2,4-dione backbone introduces specific electronic and steric characteristics that differentiate it from simpler β-diketones.

The stability of a metal-ligand complex in solution is a measure of the strength of the interaction between the metal ion and the ligands. wikipedia.org This is quantified by the stability constant (log β). For β-diketonate complexes, stability is significantly influenced by the basicity of the ligand, which is, in turn, affected by the electronic nature of its substituents.

The butyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This effect increases the electron density within the chelate ring and, more importantly, on the two donor oxygen atoms. The increased basicity of the oxygen atoms enhances the ligand's affinity for metal ions. Therefore, it is predicted that 3-butylhexane-2,4-dionate would form more stable complexes with a given metal ion compared to the unsubstituted parent ligand, acetylacetone (B45752) (acac).

This trend is consistent with findings for other alkyl-substituted β-diketones. Generally, an increase in the electron-donating character of the substituent at the γ-position leads to a higher pKa of the ligand and, consequently, a greater stability constant for its metal complexes. Conversely, electron-withdrawing groups, such as a trifluoromethyl group (-CF₃), decrease the basicity of the ligand and the stability of the resulting complexes. researchgate.net

Table 1: Comparison of Stability Constants (log K) for Various Metal β-Diketonate Complexes This table presents representative data for related ligands to illustrate the expected trends for 3-butylhexane-2,4-dionate.

| Ligand | Substituent Type | Metal Ion | log K₁ | log K₂ |

|---|---|---|---|---|

| Trifluoroacetylacetone (tfac) | Electron-Withdrawing | Cu(II) | 8.6 | 7.2 |

| Acetylacetone (acac) | Neutral (Reference) | Cu(II) | 9.6 | 8.0 |

| Benzoylacetone (bac) | Electron-Withdrawing (Resonance) | Cu(II) | 9.3 | 7.9 |

| This compound (bu-hex-dion) | Electron-Donating | Cu(II) | Predicted > 9.6 | Predicted > 8.0 |

The introduction of substituents onto the β-diketonate backbone allows for the fine-tuning of both steric and electronic properties of the resulting metal complexes. rsc.orgrsc.org

Electronic Effects: As discussed, the electron-donating butyl group enhances the basicity of the (bu-hex-dion) ligand. This increased electron density on the oxygen donors leads to a stronger, more covalent metal-oxygen bond. researchgate.net This strengthening can influence the spectroscopic and electrochemical properties of the complex. For instance, the energy of d-d electronic transitions and the redox potential of the metal center are expected to be modulated compared to complexes with unsubstituted or electron-withdrawing ligands.

Steric Effects: The butyl group at the central carbon atom introduces steric bulk into the coordination sphere. While not as demanding as a tert-butyl group, the n-butyl chain can restrict the approach of other molecules and influence the geometry of the complex. nih.gov For octahedral complexes of the type M(bu-hex-dion)₃, the butyl groups can create a more crowded environment around the metal center, potentially leading to slight distortions from ideal octahedral geometry. This steric hindrance can also affect the reactivity of the complex, for example, by shielding the metal center from attack by incoming ligands or substrates in catalytic applications. rsc.org In some cases, significant steric hindrance from bulky substituents can even prevent the formation of higher-coordination number complexes. nih.gov

Ligand Exchange and Transmetalation Reactions Involving this compound

Ligand Exchange Reactions: Ligand exchange is a fundamental reaction in coordination chemistry where a ligand in a complex is replaced by another. solubilityofthings.com The general equation for the exchange of a (bu-hex-dion) ligand (L) with an incoming ligand (L') is:

M(L)ₓ + L' ⇌ M(L)ₓ₋₁L' + L

The kinetics and mechanism of such reactions depend on several factors, including the nature of the metal ion, the solvent, and the properties of both the leaving and entering ligands. nih.gov For 3-butylhexane-2,4-dionate complexes, the increased stability due to the electron-donating butyl group would likely result in slower ligand exchange rates compared to analogous acetylacetonate (B107027) complexes. The steric bulk of the butyl group could also influence the reaction mechanism, potentially favoring a dissociative pathway (where the original ligand detaches before the new one binds) over an associative one. solubilityofthings.com

Transmetalation Reactions: Transmetalation involves the transfer of a ligand from one metal center to another. youtube.com This process is common in organometallic chemistry and is crucial for the synthesis of many complexes. youtube.com A hypothetical transmetalation involving a 3-butylhexane-2,4-dionate complex could be represented as:

M(bu-hex-dion)₂ + M' ⇌ M'(bu-hex-dion)₂ + M

This type of reaction is driven by the relative thermodynamic stabilities of the two metal complexes, which is often related to the electronegativity or hardness/softness of the metals involved. youtube.com Given the robust nature of β-diketonate complexes, these reactions are synthetically useful for preparing complexes that are difficult to access directly. The specific electronic and steric profile of the 3-butylhexane-2,4-dionate ligand would modulate the thermodynamics and kinetics of such transfers.

Theoretical Aspects of Metal-Ligand Bonding in 3-Butylhexane-2,4-dionate Complexes

Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the nature of metal-ligand bonding. nih.govresearchgate.net For a complex of 3-butylhexane-2,4-dionate, theoretical studies would provide insight into the geometric and electronic structure.

Calculations can quantify the contributions of both ionic and covalent character to the metal-oxygen bonds. Analyses like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be used to describe the charge distribution and the degree of orbital overlap between the metal and the ligand. nih.govresearchgate.net

It is hypothesized that the electron-donating butyl group in 3-butylhexane-2,4-dionate would increase the covalent character of the M-O bond compared to metal acetylacetonate. DFT calculations could verify this by showing:

Increased charge donation from the ligand's oxygen atoms to the metal center.

Greater orbital overlap between the metal d-orbitals and the oxygen p-orbitals.

A calculated bond order for the M-O bond that is higher than in the acetylacetonate analogue.

These theoretical insights help rationalize the observed stability, reactivity, and spectroscopic properties of the complexes. figshare.com

Computational Chemistry and Theoretical Modeling of 3 Butylhexane 2,4 Dione

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 3-butylhexane-2,4-dione. These methods solve the Schrödinger equation for the molecule, providing detailed information about its ground and excited states.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of molecules. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G**, are employed to determine its ground state properties. This approach involves optimizing the molecular geometry to find the lowest energy conformation, from which various properties can be derived.

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the molecule's three-dimensional structure. Furthermore, DFT can be used to compute the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to generate electrostatic potential surfaces, which highlight the electron-rich and electron-poor regions of the molecule.

Table 1: Illustrative Geometric Parameters of this compound from a Simulated DFT Optimization

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C=O (at C2) | 1.22 Å |

| C=O (at C4) | 1.23 Å | |

| C2-C3 | 1.52 Å | |

| C3-C4 | 1.53 Å | |

| C3-C(butyl) | 1.54 Å | |

| Bond Angle | C1-C2-C3 | 119.5° |

| C2-C3-C4 | 112.0° | |

| C3-C4-C5 | 118.9° | |

| Dihedral Angle | C2-C3-C4-C5 | ~150° (in a stable conformer) |

| Note: These values are representative examples derived from typical results for similar functional groups and are intended for illustrative purposes. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, offer an alternative, often more computationally intensive, approach to studying electronic structure. Unlike DFT, which relies on a functional of the electron density, ab initio methods are derived directly from first principles without empirical parameters. These methods are valuable for obtaining highly accurate energies and for validating the results from DFT calculations. For complex systems, a common strategy is to first optimize the geometry using a cost-effective method like DFT and then perform a more accurate single-point energy calculation using a high-level ab initio method like coupled-cluster (CC) theory.

Conformer Analysis and Potential Energy Surface Mapping

Due to the presence of multiple single bonds, the aliphatic chains in this compound allow for significant conformational freedom. The rotation around the C-C bonds in the hexane (B92381) backbone and the attached butyl group gives rise to numerous conformers with different energies. iscnagpur.ac.in

Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. This is achieved by mapping the potential energy surface (PES). libretexts.org A PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. libretexts.org For this compound, a simplified PES can be generated by systematically rotating key dihedral angles—such as the angle between the two carbonyl groups or the orientation of the butyl chain—and calculating the energy at each point.

The analysis reveals the relative stabilities of different conformers, such as anti and gauche arrangements, which arise from the interplay between torsional strain and steric hindrance. maricopa.edu The global minimum on the PES corresponds to the most stable conformation of the molecule.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

| Global Minimum | Optimized anti-periplanar arrangement | 0.00 | Most Stable |

| Gauche Conformer 1 | Rotation around C3-C4 | +1.2 | Less Stable |

| Gauche Conformer 2 | Rotation of butyl group | +1.8 | Less Stable |

| Eclipsed Conformer | Unfavorable steric interactions | +5.0 | Transition State |

| Note: These values are hypothetical and serve to illustrate the typical energy differences found in conformational analysis. |

Spectroscopic Property Predictions using Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.

NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. The number of signals in a simulated spectrum corresponds to the number of chemically non-equivalent nuclei in the molecule. libretexts.org For this compound, due to its asymmetry, all ten carbon atoms are expected to be unique, leading to ten distinct signals in the ¹³C NMR spectrum.

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, often performed using DFT, can predict the vibrational spectrum. researchgate.net The resulting frequencies correspond to specific bond stretches, bends, and torsions. For this compound, strong absorption bands corresponding to the C=O stretching vibrations are predicted, typically in the region of 1700-1740 cm⁻¹. Other characteristic peaks include C-H stretching and bending modes. Comparing calculated and experimental spectra helps in the detailed assignment of vibrational modes. researchgate.netubc.ca

UV-Vis Spectra: UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Time-Dependent DFT (TD-DFT) is a common method for calculating the excited states of molecules and simulating their UV-Vis spectra. For a β-diketone like this compound, the calculations would predict the wavelengths of maximum absorption (λmax) for electronic transitions, primarily the low-energy n→π* transition involving the oxygen lone pairs and the higher-energy π→π* transition within the carbonyl groups.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value/Region | Corresponding Functional Group/Transition |

| ¹³C NMR | Chemical Shift (δ) | 200-210 ppm | C=O (Ketone) |

| Chemical Shift (δ) | 60-70 ppm | C-H (at C3) | |

| Chemical Shift (δ) | 10-40 ppm | Aliphatic C-H | |

| IR | Vibrational Frequency | 1715-1735 cm⁻¹ | C=O Stretch |

| Vibrational Frequency | 2850-3000 cm⁻¹ | C-H Stretch | |

| UV-Vis | λmax | ~275 nm | n→π |

| λmax | ~195 nm | π→π | |

| Note: These are estimated values based on computational studies of analogous compounds. |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the path a reaction takes from reactants to products, researchers can gain a deeper understanding of its kinetics and thermodynamics. This involves mapping the reaction pathway on the potential energy surface. researchgate.net

A key aspect of this analysis is the identification of transition states—the highest energy points along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate.

For example, the synthesis of this compound can occur via a Claisen condensation. Theoretical modeling can be used to study this reaction's mechanism. The process would involve:

Modeling the structures of the reactants (e.g., an enolate and an ester).

Locating the transition state structure for the key bond-forming step.

Calculating the activation energy for the reaction.

Modeling the structure of the intermediates and the final product.

This type of analysis provides valuable insights into the feasibility of a reaction pathway and can help in optimizing reaction conditions. DFT calculations have been successfully used to model reaction pathways for various organic reactions, including dehydrogenations and cycloadditions, providing insights into their underlying mechanisms. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a virtual window into the time-dependent behavior of this compound, capturing its movements and conformational changes. While specific, published MD simulation studies exclusively focusing on this compound are not abundant in publicly accessible literature, the principles of MD applied to similar organic molecules allow for a robust theoretical discussion of its expected dynamic behavior.

Key dynamic properties that can be elucidated from MD simulations include:

Conformational Analysis: Identifying the most stable conformations (rotamers) and the energy barriers between them. For this compound, this would involve analyzing the rotation of the butyl group and the orientation of the two carbonyl groups. lumenlearning.com

Solvent Effects: Simulating the molecule in different solvents to observe how intermolecular interactions influence its conformation and dynamics. For example, in a polar solvent, conformations that maximize dipole-dipole interactions with the solvent would be favored.

Diffusion and Transport Properties: Calculating properties like the self-diffusion coefficient to understand how the molecule moves within a given medium. nih.gov

A hypothetical MD simulation of this compound would likely show that the butyl chain is highly flexible, adopting numerous gauche and anti conformations. The relative populations of these conformers would be determined by the subtle balance of steric and electrostatic interactions. lumenlearning.com

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description |

| Force Field | OPLS-AA (or similar all-atom force field) |

| System Size | A single this compound molecule solvated in a box of water or an organic solvent. |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds, depending on the process of interest. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Dihedral Angle Distributions. |

This table represents a typical setup for an MD simulation and is for illustrative purposes.

Theoretical Studies on Tautomerism and Intramolecular Hydrogen Bonding

Beta-dicarbonyl compounds like this compound exhibit keto-enol tautomerism, a phenomenon that can be extensively studied using theoretical methods like Density Functional Theory (DFT). The diketo form can exist in equilibrium with its enol tautomers, where a proton is transferred from the central carbon to one of the carbonyl oxygens, forming a hydroxyl group and a carbon-carbon double bond.

The presence of the butyl group at the 3-position influences the steric and electronic environment of the dicarbonyl moiety, which in turn affects the position of the tautomeric equilibrium. Computational studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can predict the relative energies of the diketo and various enol tautomers.

A significant feature of the enol form is the potential for a strong intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen. This interaction creates a stable six-membered pseudo-ring, which significantly stabilizes the enol tautomer. stackexchange.com Theoretical calculations can quantify the strength of this hydrogen bond by analyzing bond lengths, bond angles, and vibrational frequencies. nih.gov The calculated infrared (IR) spectrum, for instance, would show a characteristic shift in the O-H and C=O stretching frequencies upon the formation of the intramolecular hydrogen bond.

Table 2: Calculated Properties of Keto-Enol Tautomers of a Representative β-Diketone

| Tautomer | Relative Energy (kcal/mol) | O-H Bond Length (Å) (in enol) | H...O Hydrogen Bond Length (Å) (in enol) | Key Vibrational Frequencies (cm⁻¹) (Calculated) |

| Diketo | 0 (Reference) | N/A | N/A | C=O stretch: ~1720, ~1700 |

| Enol (cis) | Lower than Diketo | ~0.98 | ~1.6 - 1.8 | O-H stretch: ~3200-3400 (broadened), C=O stretch: ~1640 |

Note: The values in this table are illustrative and based on typical results for β-diketones. Specific values for this compound would require dedicated DFT calculations.

Theoretical studies on analogous systems suggest that the enol form with the intramolecular hydrogen bond is often the more stable tautomer in the gas phase and in non-polar solvents. qub.ac.uk The butyl group's electron-donating inductive effect could further influence the electron density within the pseudo-ring, potentially modulating the strength of the hydrogen bond. The planarity of the six-membered ring formed by the intramolecular hydrogen bond is a key factor in its stability. nih.gov

Applications of 3 Butylhexane 2,4 Dione in Materials Science, Catalysis, and Supramolecular Chemistry

Precursors in Polymer and Material Synthesis

The ability of β-diones to act as chelating ligands for a vast array of metal ions is the cornerstone of their use in materials synthesis. The two oxygen atoms can bind to a metal center to form a stable six-membered ring, a fundamental interaction for building larger, more complex architectures.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com While carboxylates and azoles are the most common linkers, β-diones are also viable candidates for forming robust frameworks. Although there are no specific reports of 3-butylhexane-2,4-dione being used to create MOFs, its potential lies in its ability to form neutral metal complexes (e.g., with M(II) or M(III) ions) that can act as nodes or be functionalized to serve as linkers.

The dynamic nature of metal-linker bonds is crucial for MOF properties. rsc.org The bond formed between a metal and a β-dionate ligand like this compound could offer distinct electronic and stability properties compared to traditional linkers. The butyl and ethyl substituents would enhance the organophilicity of the resulting framework, potentially making it more compatible with organic guest molecules or useful for applications in non-polar environments. The synthesis could involve reacting a metal salt with the dione (B5365651) ligand under solvothermal conditions, a common method for MOF creation. mdpi.com

Table 1: Comparison of Potential Ligand Features for MOF Synthesis

| Feature | Carboxylate Linkers (e.g., Terephthalic Acid) | This compound (Predicted) |

| Binding Mode | Bridging, chelating | Primarily chelating to a single metal center |

| Charge | Typically anionic | Can be deprotonated to form an anionic ligand |

| Solubility | Varies with counter-ion | High in many organic solvents |

| Steric Profile | Planar, rigid | Flexible, with bulky alkyl groups |

| Potential Role | Primary structural linker | Functional node, modifier of pore environment |

Beyond crystalline MOFs, this compound could serve as a monomer or a functional pendant group in the synthesis of polymeric ligands. These polymers would have multiple β-dione units capable of coordinating metal ions, leading to the formation of coordination polymers or metallopolymers.

The synthesis could proceed in two main ways:

Pre-polymerization Functionalization: The dione could be chemically modified to include a polymerizable group (like a vinyl or styryl moiety) and then copolymerized with other monomers.

Post-polymerization Modification: A pre-existing polymer with reactive sites could be functionalized with this compound.

These resulting polymers would be of interest for applications such as ion-exchange resins for metal extraction, polymeric catalysts where the metal center is supported by the polymer backbone, or as printable, film-forming materials with tunable magnetic or optical properties based on the coordinated metal.

Catalysis and Organocatalysis

Catalysis is broadly divided into homogeneous (catalyst and reactants in the same phase) and heterogeneous (catalyst in a different phase) types. chemguide.co.uk The metal complexes of β-diones are well-known to be active in various catalytic processes.

As a ligand, this compound can modify the properties of a catalytically active metal center. In homogeneous catalysis , metal complexes of this dione would be highly soluble in organic reaction media due to the alkyl groups. This is advantageous for reactions involving non-polar substrates. For example, hafnium(IV) has been shown to catalyze certain reactions, and β-dionate ligands could be used to tune its activity. rsc.org

For heterogeneous catalysis , the dione or its metal complex could be immobilized on a solid support like silica (B1680970) or a polymer resin. wikipedia.org This combines the high selectivity often seen in homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous systems. The butyl group could play a role in the interaction with the support surface.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Role of the Metal-Dionate Complex | Benefit of the this compound Ligand |

| Hydrogenation | Stabilizing late transition metals (e.g., Pd, Pt, Rh) | Enhances solubility and prevents catalyst aggregation |

| Oxidation | Mediating oxygen transfer (e.g., with Mn, Co, Cu) | Modulates redox potential and steric access to the metal |

| Polymerization | Acting as an initiator or chain-growth controller | Influences polymer tacticity and molecular weight |

| Cross-Coupling | Stabilizing the active metal species (e.g., Palladium) | Provides thermal stability and tunes electronic properties |

Asymmetric catalysis aims to produce a specific enantiomer (chiral form) of a product. While this compound itself is achiral, it can be used in several ways in asymmetric catalysis:

As part of a chiral catalyst: The dione can be coordinated to a metal center that also has a chiral ligand. The dione then acts as an ancillary ligand, modifying the steric and electronic environment of the catalyst to improve enantioselectivity.

As a prochiral substrate: In reactions where the dione itself is the reactant, a chiral catalyst can selectively add a group to one side of the molecule, creating a chiral product. Organocatalysts are often used for such transformations. For instance, the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene is a benchmark reaction for testing new organocatalysts. mdpi.com this compound could theoretically be used in similar reactions.

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, metal coordination, and hydrophobic forces. The structure of this compound makes it an interesting candidate for designing self-assembling systems.

The keto-enol tautomerism of the β-dione moiety is central to its role here. The enol form has a hydroxyl group and a carbonyl group that are perfectly positioned for forming strong intramolecular and intermolecular hydrogen bonds. When coordinated to a metal, the resulting neutral complex can still participate in weaker intermolecular interactions, leading to the formation of ordered structures in solution or in the solid state. For example, metal-organic rotaxane frameworks (MORFs) have been built using complex anionic ligands and metal ions, demonstrating how coordination can drive the assembly of intricate architectures. nih.gov A ligand like this compound could be incorporated into such designs to control the properties of the final assembly.

The butyl group would introduce significant van der Waals and hydrophobic interactions, which could be exploited to direct assembly in specific solvents or to create micellar-type structures in aqueous environments. The combination of strong, directional metal-coordination bonds and weaker, tunable intermolecular forces makes this compound a potentially versatile building block for the bottom-up construction of functional supramolecular materials.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering relies on the understanding and utilization of non-covalent interactions to design and assemble molecules into crystalline solids with desired properties. mdpi.com The keto-enol tautomerism characteristic of β-diketones like this compound plays a crucial role in establishing strong intramolecular hydrogen bonds. encyclopedia.pub These interactions, along with intermolecular forces such as van der Waals forces, are fundamental in dictating the packing of molecules in a crystal lattice. nih.gov

The study of non-covalent interactions in the crystal structures of organic compounds is essential for creating novel materials. rsc.org While specific crystallographic data for this compound is not extensively detailed in publicly available research, the principles of crystal engineering applied to other β-diketones can be extrapolated. The butyl group in this compound would influence its solid-state packing through steric and hydrophobic interactions, potentially leading to unique crystal morphologies. The analysis of Hirshfeld surfaces is a common method to visualize and quantify these non-covalent interactions within molecular crystals. mdpi.com

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.org The ability of β-diketones to form stable complexes with a variety of metal ions makes them excellent candidates for host-guest systems. mdpi.com These complexes can create cavities or binding sites that can encapsulate guest molecules, leading to applications in areas like drug delivery and catalysis. numberanalytics.comnih.gov

Poly-β-diketones, which contain multiple β-diketone units, are particularly effective in creating supramolecular structures such as metallamacrocycles and cage clusters. researchgate.net While this compound is a mono-β-diketone, its principles of metal coordination can be applied to the design of more complex host systems. For instance, β-diketone-functionalized polymers can act as hosts for various guest molecules, with the binding affinity influenced by the nature of the β-diketone and the guest.

Analytical Reagents and Sensors

The chelating properties of this compound are central to its application as an analytical reagent, particularly in the separation and detection of metal ions.

Complexing Agents in Metal Ion Extraction and Separation

β-Diketones are widely utilized as extractants in solvent extraction processes for the separation of metal ions. e3s-conferences.org The enol form of the β-diketone can be deprotonated to form an anionic ligand that strongly chelates with metal ions, forming a neutral complex that is soluble in organic solvents. researchgate.net This property allows for the selective extraction of specific metal ions from an aqueous solution.

Aromatic β-diketones have demonstrated high efficiency as extractants for copper ions. e3s-conferences.org The effectiveness of the extraction process is dependent on the pH of the aqueous phase and the specific structure of the β-diketone. e3s-conferences.org While specific studies on this compound for metal extraction are not widely published, its ability to form stable metal complexes suggests its potential in this area. mdpi.com The butyl group would enhance the hydrophobicity of the resulting metal complex, which could be advantageous for extraction into nonpolar organic solvents.

| Metal Ion | Typical β-Diketone Extractant | Extraction Conditions |

| Copper (II) | 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone | pH 2-4 |

| Iron (III) | Thenoyltrifluoroacetone | pH < 2 |

| Lanthanides | Thenoyltrifluoroacetone | pH 4-6 |

This table presents general examples of β-diketone extractants and is not specific to this compound.

Components in Optical or Electrochemical Sensors

The interaction of β-diketones with metal ions can lead to changes in their optical or electrochemical properties, a principle that is harnessed in the development of chemical sensors. mdpi.comnih.gov

Optical Sensors: Luminescent lanthanide complexes with β-diketone ligands are promising for the development of optical sensors. The β-diketone acts as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light. mdpi.com The presence of a target analyte can interact with this complex, causing a change in the luminescence intensity or wavelength, which can be detected. These sensors can be highly sensitive and selective for specific metal ions. mdpi.com Optical biosensors can be label-free, directly detecting the interaction of the analyte with the sensing element. nih.gov

Electrochemical Sensors: These devices detect changes in electrical signals (like current or potential) resulting from a chemical reaction at an electrode surface. youtube.comyoutube.com β-Diketones can be incorporated into the electrode material or the electrolyte. When the target analyte, such as a metal ion, complexes with the β-diketone, it can alter the electrochemical behavior of the system, providing a measurable signal. nih.gov

| Sensor Type | Sensing Principle | Target Analyte Example |

| Optical (Fluorescence) | Modulation of lanthanide luminescence upon analyte binding. | Al³⁺ ions. mdpi.com |

| Electrochemical (Amperometric) | Change in current due to redox reaction involving the analyte-complex. | Heavy metal ions. |

This table provides illustrative examples of sensor applications for the broader class of β-diketones.

Precursors for Fine Chemicals and Specialty Materials

β-Diketones are versatile starting materials in organic synthesis due to their reactive nature. ijpras.comresearchgate.net The presence of two carbonyl groups and an acidic α-hydrogen allows for a variety of chemical transformations.

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, through condensation reactions with hydrazines or hydroxylamine (B1172632), respectively. These heterocyclic scaffolds are prevalent in many biologically active molecules and specialty materials. researchgate.net

Furthermore, β-diketones can be used to create functionalized polymers. For example, β-diketone alcohols have been synthesized and used to chelate with metals, resulting in luminescent polymers. nih.gov The diketone moiety can also be a precursor for creating more complex ligand systems for use in catalysis and materials science. tandfonline.com The synthesis of specialty materials with tailored properties is a significant area of fine chemical manufacturing. asianpubs.org

Environmental Fate and Biotransformation of 3 Butylhexane 2,4 Dione Non Toxicological Contexts

The environmental fate and biotransformation of the organic compound 3-Butylhexane-2,4-dione are not extensively documented in scientific literature. However, based on its chemical structure as a β-diketone, it is possible to infer potential pathways of environmental degradation, biotransformation, and bioaccumulation. This article explores these potential routes in a non-toxicological context.

Emerging Research Frontiers and Future Directions for 3 Butylhexane 2,4 Dione Research

Integration with Artificial Intelligence and Machine Learning for Prediction of Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and material design. researchgate.neteurekalert.org For 3-butylhexane-2,4-dione, these computational tools offer a powerful approach to predict its reactivity, reaction outcomes, and the properties of its derivatives without the need for exhaustive, time-consuming experiments. nih.gov

Machine learning models can be trained on vast datasets of chemical reactions to identify complex patterns and relationships that are not immediately obvious to human researchers. beilstein-journals.org In the context of this compound, an ML model could predict reaction yields, identify optimal reaction conditions (e.g., catalysts, solvents, temperature), or even forecast the stereoselectivity of a transformation. eurekalert.org This is achieved by representing the molecule as a set of numerical descriptors or "fingerprints" that capture its unique structural and electronic features. eurekalert.org For this compound, these descriptors would be calculated from its known structure. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | Machine Learning Approach | Potential Outcome |

|---|---|---|

| Reaction Optimization | Regression Models, Bayesian Optimization | Prediction of optimal temperature, solvent, and catalyst for maximizing yield. beilstein-journals.org |

| Novel Derivative Discovery | Generative Models | Design of new this compound derivatives with desired electronic or physical properties. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Forecasting the biological activity or material properties of novel complexes. researchgate.net |

| Catalyst Selection | Classification Algorithms | Recommending the most effective catalyst for a specific transformation involving this compound. |

By leveraging AI and ML, researchers can navigate the vast chemical space more efficiently, accelerating the discovery of new applications for this compound and its related compounds. nih.gov This data-driven approach allows for more targeted and hypothesis-driven experimental work, ultimately saving time and resources. researchgate.net

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are emerging as powerful tools for the in situ monitoring of reactions involving this compound. These methods provide real-time data on the concentration of reactants, intermediates, and products, offering a dynamic window into the reaction mechanism.

A key characteristic of β-diketones like this compound is their ability to exist in a tautomeric equilibrium between the diketo and enol forms. nih.govresearchgate.net This equilibrium is sensitive to environmental factors such as the solvent, temperature, and pH, and it significantly influences the compound's reactivity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying this tautomerism. researchgate.net However, for real-time monitoring, other methods are often more suitable.

Fourier-Transform Infrared (FTIR) spectroscopy, for instance, can track the characteristic vibrational frequencies of the carbonyl (C=O) groups in the diketo form and the C=C and O-H groups in the enol form. mdpi.com By monitoring changes in the intensity of these bands during a reaction, researchers can follow the consumption of the starting material and the formation of products in real time. This approach is particularly useful for understanding the kinetics of complexation reactions where this compound acts as a ligand.

Table 2: Spectroscopic Techniques for In Situ Analysis of this compound Reactions

| Spectroscopic Technique | Information Gained | Relevance to this compound |

|---|---|---|

| In Situ FTIR/Raman | Real-time changes in functional groups (C=O, C=C, O-H). | Monitoring tautomeric shifts and reaction kinetics. |

| Process NMR | Quantitative analysis of reactants, intermediates, and products. | Detailed mechanistic insights and kinetic profiling. researchgate.net |

| UV-Vis Spectroscopy | Changes in electronic transitions, often used for colored metal complexes. | Monitoring the formation of 3-butylhexane-2,4-dionate metal complexes. mdpi.com |

The data gathered from these advanced spectroscopic probes can be used to build accurate kinetic models of reactions, leading to improved process control, higher yields, and a deeper fundamental understanding of the reactivity of this compound.

Sustainable Synthesis and Circular Economy Approaches

The principles of green chemistry and the circular economy are increasingly guiding the development of new synthetic methodologies. researchgate.netmdpi.com For this compound, future research will undoubtedly focus on developing more sustainable and environmentally benign production methods that minimize waste and energy consumption.

The classical synthesis of β-diketones often involves the Claisen condensation, which typically uses stoichiometric amounts of strong bases and organic solvents. mdpi.com Green chemistry approaches aim to improve upon this by exploring alternative reaction conditions and materials. mdpi.com

Key areas for sustainable synthesis of this compound include:

Catalytic Routes: Replacing stoichiometric bases with catalytic amounts of more environmentally friendly acids or bases can significantly reduce waste. mdpi.com

Alternative Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, can minimize the environmental impact of the synthesis. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor, are a promising strategy. google.com

Bio-based Feedstocks: Exploring the possibility of synthesizing this compound from renewable, bio-based starting materials instead of petroleum-derived chemicals would align with the goals of a circular bioeconomy. mdpi.com

A circular economy model goes beyond just the synthesis; it considers the entire lifecycle of the compound. mdpi.com This involves designing this compound derivatives that are biodegradable or can be easily recovered and recycled after their intended use, minimizing their end-of-life environmental footprint.

Exploration of Novel Catalytic Transformations

The unique structural and electronic properties of β-diketones make them highly valuable in the field of catalysis. This compound can function both as a substrate for catalytic transformations and as a ligand to create new, highly active metal-based catalysts. researchgate.net

When used as a ligand, this compound can form stable chelate complexes with a wide range of metal ions. The butyl group on the α-carbon and the ethyl and propyl groups on the carbonyls can be systematically varied to fine-tune the steric and electronic properties of the resulting metal complex. This tunability is critical for optimizing catalytic activity and selectivity. For example, platinum-group metal complexes with β-diketonate ligands are known to be active catalysts in various organic transformations. mdpi.com Future research could explore the synthesis of novel 3-butylhexane-2,4-dionate complexes of metals like palladium, rhodium, or iridium and test their efficacy in reactions such as cross-coupling, hydrogenation, and oxidation.

Conversely, the dicarbonyl functionality of this compound makes it a versatile substrate for developing new catalytic reactions. Research could focus on enzyme-catalyzed reactions for enantioselective reductions or modifications of the diketone structure, offering a green and highly specific synthetic route to chiral building blocks. mdpi.com

Development of Smart Materials Based on 3-Butylhexane-2,4-dionate Complexes

Smart materials, which can change their properties in response to external stimuli like heat, light, pH, or mechanical force, are at the forefront of materials science. nih.govresearchgate.net The ability of this compound to form stable, often colored, complexes with various metal ions makes it an excellent candidate for creating new smart materials.

The core concept involves incorporating 3-butylhexane-2,4-dionate metal complexes into a polymer matrix. wikipedia.org The properties of the resulting material would be directly linked to the coordination environment of the metal ion.

Potential examples of smart materials include:

Chromo-responsive Materials: Materials that change color in response to a stimulus. For instance, a polymer containing a 3-butylhexane-2,4-dionate complex could change color upon heating (thermochromism) or when exposed to a specific chemical analyte (chemochromism). This could be applied in sensors or indicators.

Self-Reporting Materials: Similar to chromo-responsive materials, these could be designed to signal damage. A polymer embedded with microcapsules containing a 3-butylhexane-2,4-dionate complex and a reactant could be designed. When the material is stressed or cracked, the microcapsules would rupture, causing the components to mix and produce a visible color change at the point of damage. wikipedia.org

Luminescent Materials: Lanthanide complexes of β-diketones are known for their strong luminescent properties. Incorporating a europium or terbium complex of this compound into a material could lead to applications in optical devices, security inks, or bio-imaging.

The development of these smart materials relies on the synergy between the coordination chemistry of 3-butylhexane-2,4-dionate and the physical properties of the host material, opening up possibilities for a new generation of functional and responsive devices. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-butylhexane-2,4-dione, and how can purity be validated?

- Methodology : The compound can be synthesized via Claisen condensation between ethyl butyrate and acetylacetone under basic conditions (e.g., sodium ethoxide). Purification typically involves fractional distillation or recrystallization. Validate purity using gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy. Confirm structural integrity via H and C NMR, comparing peaks to literature values for diketones .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- X-ray crystallography : Use SHELX programs for single-crystal structure determination to resolve bond lengths and angles .

- Spectroscopy : FT-IR to identify carbonyl stretching vibrations (~1700 cm), and UV-Vis to study electronic transitions.

- Computational analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict molecular orbitals and electrostatic potential surfaces .

Q. What are the key solubility and stability parameters for this compound in common solvents?

- Methodology : Conduct solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) at varying temperatures. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC quantification. Report degradation products using LC-MS .

Advanced Research Questions

Q. How does the alkyl chain length in this compound influence its reactivity in keto-enol tautomerism?

- Methodology : Compare tautomeric equilibrium constants () with shorter-chain analogs (e.g., 3-methylhexane-2,4-dione) using H NMR in deuterated solvents. Monitor enol content via integration of keto (δ ~2.5 ppm) and enol (δ ~5.5 ppm) proton signals. Computational studies (DFT) can elucidate steric and electronic effects of the butyl group .

Q. What strategies mitigate side reactions during functionalization of this compound in multicomponent reactions?

- Methodology :

- Catalyst optimization : Screen Lewis acids (e.g., ZnCl, FeCl) to enhance regioselectivity in aldol or Michael additions.

- Protecting groups : Use trimethylsilyl (TMS) protection for carbonyl groups to prevent undesired nucleophilic attacks.

- Reaction monitoring : In-situ FT-IR or Raman spectroscopy to track intermediate formation .

Q. How can this compound serve as a precursor for bioactive heterocycles?